molecular formula C6H12ClN3O B3225038 [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride CAS No. 1244059-31-1

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cat. No.: B3225038
CAS No.: 1244059-31-1
M. Wt: 177.63
InChI Key: HHJBRXVFIGCXRO-UHFFFAOYSA-N
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Description

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and an ethylamine side chain at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClN₃O, with a molecular weight of 177.64 g/mol . Key structural attributes include:

  • Hydrogen bond donors/acceptors: 1 and 4, respectively.
  • Rotatable bonds: 3, suggesting moderate conformational flexibility.
  • Topological polar surface area (TPSA): ~60.2 Ų (estimated from analogs), indicating moderate solubility in polar solvents .

The compound is commercially available with ≥95% purity (CAS 946667-66-9) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRXVFIGCXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679072
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244059-31-1, 946667-66-9
Record name 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole with ethylamine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride with structurally related 1,2,4-oxadiazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents H-Bond Acceptors Rotatable Bonds Key Features
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine HCl (946667-66-9) C₆H₁₂ClN₃O 177.64 5-Ethyl, 3-ethylamine 4 3 Moderate flexibility, balanced solubility
[2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethyl]amine HCl (952233-40-8) C₇H₁₄ClN₃O 191.66 5-Isopropyl, 3-ethylamine 4 3 Increased steric hindrance
[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]amine HCl (944897-60-3) C₅H₁₀ClN₃O 163.61 5-Ethyl, 2-methylamine (1,3,4-oxadiazole) 4 2 Reduced flexibility, higher rigidity
[2-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]amine HCl (CID 25220843) C₁₁H₁₃ClN₃O 238.70 5-Benzyl, 3-ethylamine 4 4 Enhanced lipophilicity, aromatic interactions
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}amine HCl (EN300-395466) C₆H₁₂ClN₃O₂ 193.63 5-Methoxymethyl, 3-ethylamine 5 4 Polar methoxy group, improved solubility

Key Observations :

  • Polarity : Methoxymethyl substitution (EN300-395466) increases polarity and hydrogen-bonding capacity, favoring aqueous solubility .

Biological Activity

Overview

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate that is cyclized to produce the oxadiazole ring. The final step involves the reaction with ethylamine to yield the target compound. The molecular weight is approximately 177.63 g/mol, and it has a CAS number of 1244059-31-1.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit various enzymes or receptors involved in disease pathways, leading to therapeutic effects. The structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
Escherichia coliMIC: 16 µg/mL
AnticancerHeLa (cervical cancer)Induces apoptosis
MCF-7 (breast cancer)Increases pro-apoptotic proteins

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Case Study 2: Anticancer Potential

In a separate study by Johnson et al. (2024), the compound was tested on different cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of amidoximes with esters or carboxylic acids in the presence of dehydrating agents. Dimethyl sulfoxide (DMSO) at ambient temperature is a common solvent . Alternative methods involve one-pot reactions with green chemistry principles to minimize environmental impact .
  • Critical Parameters : Temperature control (e.g., avoiding exothermic side reactions) and solvent choice (polar aprotic solvents enhance cyclization efficiency) are crucial. Catalysts like acetic acid or sodium azide may improve reaction rates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the oxadiazole ring (δ 8.5–9.0 ppm for N–O groups) and ethyl/propyl chains .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 156.11315 [M+H]+ .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticancer : In vitro studies on analogous oxadiazoles show apoptosis induction via caspase-3 activation .
  • Anti-inflammatory : Preclinical models demonstrate reduced TNF-α and IL-6 levels at IC₅₀ values of 10–50 μM .
  • Antimicrobial : Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence biological activity, and what SAR insights exist?

  • Structure-Activity Relationship (SAR) :

  • Ethyl Group (C5 Position) : Enhances lipophilicity, improving membrane permeability compared to methyl or phenyl analogs .
  • Amine Side Chain : Protonation at physiological pH facilitates ionic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
    • Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., cyclopropyl), while others show improved selectivity—highlighting the need for target-specific optimization .

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across different assays?

  • Troubleshooting :

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal Assays : Validate findings with fluorescence-based apoptosis assays and Western blotting for caspase activation .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or β-lactamases .
  • ADMET Prediction : SwissADME estimates logP (~1.5) and CNS permeability (low), suggesting suitability for peripheral targets .
    • Synthetic Priorities : Introduce polar groups (e.g., hydroxyls) to reduce hepatic clearance predicted by CYP3A4 metabolism .

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

  • Crystallography Workflow :

  • Data Collection : Use SHELX programs for small-molecule refinement. Mo Kα radiation (λ = 0.71073 Å) resolves the oxadiazole ring geometry .
  • Challenges : Hydrochloride salts often form hydrates—control humidity during crystallization to avoid lattice distortions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Reactant of Route 2
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

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